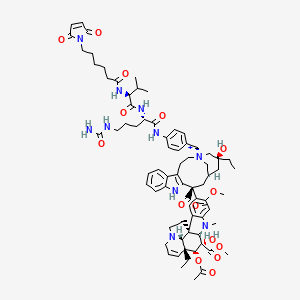

MC-Val-Cit-PAB-vinblastine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C74H97N10O15+ |

|---|---|

Peso molecular |

1366.6 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1R,13S,15R,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54-,60-,64-,65+,66+,70-,71+,72+,73-,74-,84-/m0/s1 |

Clave InChI |

UIGOTWKBGXIMLH-OJDAQCFUSA-O |

SMILES isomérico |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CC[N@+](C2)(C1)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)[C@]91CCN2[C@H]9[C@@](C=CC2)([C@H]([C@@]([C@@H]1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of MC-Val-Cit-PAB-vinblastine

This technical guide provides a comprehensive examination of the core mechanism of action of antibody-drug conjugates (ADCs) featuring the this compound drug-linker system. This system is a cornerstone of targeted cancer therapy, designed to selectively deliver the potent cytotoxic agent, vinblastine (B1199706), to tumor cells while minimizing systemic toxicity.

Introduction to the this compound ADC Platform

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to cancer cells.[1][2] The this compound construct is comprised of three essential components:

-

Monoclonal Antibody (mAb): The targeting component, engineered to bind with high affinity to a specific antigen overexpressed on the surface of tumor cells.

-

Cytotoxic Payload (Vinblastine): A potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[3][4]

-

Linker System (MC-Val-Cit-PAB): A sophisticated chemical bridge that connects the antibody to the payload. This linker is designed to be stable in systemic circulation but is specifically cleaved by enzymes prevalent in the lysosomal compartment of tumor cells.[][6]

The overarching principle is to create a stable and inactive prodrug in circulation that becomes activated only after internalization into the target cancer cell, thereby maximizing efficacy and widening the therapeutic window.[6][7]

Core Mechanism of Action: A Step-by-Step Pathway

The therapeutic effect of an this compound ADC is achieved through a multi-step, highly orchestrated process, beginning with systemic administration and culminating in target cell apoptosis.

Step 1: Systemic Circulation and Tumor Cell Targeting Following administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the conjugate to the tumor site, where it selectively binds to its cognate antigen on the surface of cancer cells. The stability of the Val-Cit linker in plasma is a critical feature, preventing premature drug release and off-target toxicity.[6][8]

Step 2: Receptor-Mediated Endocytosis Upon binding to the surface antigen, the ADC-antigen complex is internalized by the cancer cell through a process known as receptor-mediated endocytosis.[1][9] The cell membrane engulfs the complex, forming an endocytic vesicle that traffics the ADC into the cell's interior.[10][11]

Step 3: Lysosomal Trafficking and Degradation The endosome containing the ADC matures and eventually fuses with a lysosome.[10][12] The lysosome is a cellular organelle characterized by an acidic internal pH (4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.[][13]

Step 4: Enzymatic Cleavage of the Val-Cit Linker Within the lysosome, the dipeptide Valine-Citrulline (Val-Cit) sequence of the linker is recognized and cleaved by the cysteine protease, Cathepsin B.[][8] Cathepsin B is often significantly upregulated in various tumor types, making the Val-Cit linker an effective tumor-specific cleavage site.[][14] The cleavage occurs at the amide bond between the Citrulline (Cit) and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[14][15] While Cathepsin B is the primary enzyme, other cathepsins like L, S, and F have also been shown to be involved in this cleavage mechanism.[14][15]

Step 5: Self-Immolative Release of Vinblastine The enzymatic cleavage of the Val-Cit bond is the triggering event for a rapid, spontaneous chemical rearrangement of the PAB spacer.[][6] This "self-immolative" 1,6-elimination cascade results in the release of the vinblastine payload in its free, structurally unmodified, and fully active form.[15] This traceless release mechanism is crucial for ensuring the drug's potent cytotoxic activity.

Step 6: Cytotoxic Action of Vinblastine Once liberated into the cytoplasm, vinblastine exerts its potent cell-killing effect. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization.[3][4] The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division.[4] This interference arrests the cell cycle in the M-phase, ultimately leading to programmed cell death (apoptosis).[3]

Data Presentation

Quantitative data is essential for evaluating the performance and characteristics of an ADC. The following tables summarize key parameters for the MC-Val-Cit-PAB linker system.

Table 1: Components and Functions of the ADC System

| Component | Example/Type | Core Function |

| Antibody | Monoclonal Antibody (mAb) | Targets a tumor-specific surface antigen (e.g., HER2, CD30). |

| Linker | MC-Val-Cit-PAB | Stably connects the payload to the antibody in circulation; allows for conditional payload release inside the target cell.[6] |

| Maleimidocaproyl (MC) | Spacer | Connects the linker to the antibody, often via cysteine residues. |

| Valine-Citrulline (Val-Cit) | Dipeptide | Cathepsin B recognition and cleavage site.[16] |

| p-aminobenzyl carbamate (PAB) | Self-Immolative Spacer | Undergoes 1,6-elimination upon peptide cleavage to release the payload.[][15] |

| Payload | Vinblastine | A potent microtubule inhibitor that induces mitotic arrest and apoptosis.[3][4] |

Table 2: Key Performance Characteristics of the Val-Cit Linker

| Parameter | Description | Finding/Significance |

| Plasma Stability | Resistance to cleavage in systemic circulation. | The Val-Cit linker demonstrates high stability in human plasma, which is crucial for minimizing off-target toxicity.[6][8] However, it is known to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, a consideration for preclinical model selection.[14][15] |

| Lysosomal Cleavage | Efficiency of cleavage by lysosomal proteases. | Readily cleaved by Cathepsin B and other lysosomal proteases found in high concentrations within tumor cells.[][14][15] |

| Cleavage Mechanism | Enzymatic Hydrolysis | Specific recognition of the dipeptide sequence by Cathepsin B ensures that drug release is localized to the lysosomal compartment of target cells.[1][] |

| Payload Release | Self-immolative 1,6-elimination | The PAB spacer ensures a rapid and "traceless" release of the unmodified, active drug following the initial enzymatic cleavage event.[15] |

Mandatory Visualizations

The following diagrams illustrate the key mechanistic and experimental pathways.

Caption: Overall mechanism of action of the ADC.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Vinblastine - Wikipedia [en.wikipedia.org]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iphasebiosci.com [iphasebiosci.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Structure and Function of MC-Val-Cit-PAB-vinblastine Antibody-Drug Conjugates

This guide provides a detailed overview of the structure, mechanism of action, and key experimental evaluation methods for antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-vinblastine platform. This platform combines a monoclonal antibody (MC) for targeted delivery, a cleavable linker system (MC-Val-Cit-PAB), and the potent cytotoxic agent vinblastine (B1199706).

Core Structure and Components

The this compound ADC is a modular system designed for the targeted delivery of a cytotoxic payload to cancer cells. Each component plays a critical role in the overall efficacy and safety of the therapeutic.

-

Monoclonal Antibody (MC): The specificity of the ADC is determined by the monoclonal antibody, which is selected to bind to a tumor-associated antigen that is highly expressed on the surface of cancer cells with limited expression on healthy tissues. The antibody component facilitates the targeted delivery of the cytotoxic payload.

-

Linker (MC-Val-Cit-PAB): The linker connects the antibody to the vinblastine payload. This specific linker is comprised of three key parts:

-

MC (Maleimidocaproyl): This component provides a stable covalent attachment to the monoclonal antibody, typically through the thiol group of a cysteine residue.

-

Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] This enzymatic cleavage is the trigger for the release of the payload inside the target cell.

-

PAB (p-aminobenzyl): This self-immolative spacer ensures the rapid and complete release of the active vinblastine payload following the cleavage of the Val-Cit dipeptide.[1]

-

-

Payload (Vinblastine): Vinblastine is a potent anti-mitotic agent that inhibits the polymerization of tubulin, a critical component of microtubules.[2][3] Disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.

A diagram illustrating the core structure of the this compound ADC is provided below.

Mechanism of Action

The therapeutic effect of the this compound ADC is achieved through a multi-step process that begins with targeted binding to cancer cells and culminates in the induction of apoptosis.

-

Binding and Internalization: The monoclonal antibody component of the ADC binds to its specific target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.

-

Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, particularly cathepsin B, lead to the cleavage of the Val-Cit dipeptide within the linker.

-

Payload Release: Cleavage of the Val-Cit linker initiates the self-immolation of the PAB spacer, resulting in the release of the active vinblastine payload into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released vinblastine binds to tubulin, disrupting microtubule polymerization and leading to mitotic arrest and subsequent apoptosis of the cancer cell.

The signaling pathway for the mechanism of action is depicted below.

Quantitative Data Summary

Due to the proprietary nature of specific ADC development programs, publicly available quantitative data for an ADC with the exact this compound configuration is limited. The following tables provide an illustrative summary of the types of quantitative data that would be generated during the preclinical evaluation of such an ADC, with example values based on similar ADCs.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | IC50 (nM) |

| Cancer Cell Line A | High | 0.5 |

| Cancer Cell Line B | Medium | 5.2 |

| Normal Cell Line C | Low | >1000 |

Table 2: Pharmacokinetic Parameters in a Rodent Model

| Parameter | Value | Unit |

| Clearance (CL) | 0.5 | mL/h/kg |

| Volume of Distribution (Vd) | 50 | mL/kg |

| Half-life (t1/2) | 70 | hours |

Table 3: In Vivo Efficacy in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Non-binding ADC | 3 | 15 |

| This compound ADC | 1 | 65 |

| This compound ADC | 3 | 95 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that are essential for the characterization and evaluation of a this compound ADC.

Synthesis and Conjugation

A detailed protocol for the synthesis of the complete this compound ADC is a multi-step process. A general outline is provided below, with the understanding that specific reaction conditions would be optimized for the particular monoclonal antibody and payload.

Synthesis of MC-Val-Cit-PAB Linker:

A synthetic route for the Fmoc-protected Val-Cit-PAB linker has been described, which can be adapted for the synthesis of the maleimido-functionalized linker.[4][5] The synthesis generally involves the sequential coupling of the amino acids and the PAB spacer, followed by the introduction of the maleimidocaproyl group.

Conjugation to Monoclonal Antibody:

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups on cysteine residues. This is typically achieved using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Drug-Linker Activation: The this compound drug-linker is dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Conjugation Reaction: The activated drug-linker is added to the reduced antibody solution. The maleimide (B117702) group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody. This is typically performed using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination:

The average number of vinblastine molecules conjugated to each antibody is a critical quality attribute.[][7][8][9] This can be determined using several methods, including:

-

UV-Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to vinblastine, the concentrations of the protein and the drug can be determined, allowing for the calculation of the DAR.[8]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.[9]

-

Mass Spectrometry (MS): MS analysis of the intact or reduced ADC can provide a precise measurement of the mass of the different drug-loaded species, from which the DAR can be calculated.[]

In Vitro Efficacy and Selectivity

Cathepsin B Cleavage Assay:

This assay confirms the specific release of the payload in the presence of the target enzyme.

-

The ADC is incubated with purified cathepsin B in an appropriate buffer at 37°C.

-

At various time points, aliquots of the reaction are taken and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released vinblastine.

Tubulin Polymerization Inhibition Assay:

This assay confirms that the released payload retains its biological activity.

-

Purified tubulin is incubated under conditions that promote polymerization.

-

The released vinblastine (from the cleavage assay) or a vinblastine standard is added to the tubulin solution.

-

The extent of tubulin polymerization is monitored over time by measuring the change in absorbance at 340 nm.

Cell-Based Cytotoxicity Assay:

This assay determines the potency and selectivity of the ADC.

-

Target antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the ADC, a non-binding control ADC, and free vinblastine.

-

After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

-

The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

In Vivo Evaluation

Xenograft Tumor Model:

This model is used to assess the anti-tumor efficacy of the ADC in a living organism.

-

Immunocompromised mice are subcutaneously implanted with human cancer cells that express the target antigen.

-

Once the tumors reach a specified size, the mice are treated with the ADC, a vehicle control, and relevant control antibodies.

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

The experimental workflow for a typical in vivo xenograft study is shown below.

Safety and Toxicity Assessment

Hemolysis Assay:

This assay evaluates the potential for the ADC to lyse red blood cells, which is an indicator of off-target toxicity.[10][11][12][13][14]

-

Freshly isolated red blood cells are incubated with various concentrations of the ADC.

-

After incubation, the cells are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.

-

A positive control (e.g., Triton X-100) and a negative control (vehicle) are included to determine the percentage of hemolysis.[10]

Bystander Effect Assay:

This assay determines if the released payload can kill neighboring antigen-negative cells, which can be beneficial for treating heterogeneous tumors.[15][16][17][18]

-

A co-culture of antigen-positive and fluorescently labeled antigen-negative cells is established.

-

The co-culture is treated with the ADC.

-

The viability of the fluorescently labeled antigen-negative cells is monitored over time using fluorescence microscopy or flow cytometry.

This in-depth technical guide provides a comprehensive overview of the this compound ADC platform, from its molecular structure and mechanism of action to the key experimental protocols required for its preclinical evaluation. The modular nature of this platform allows for the adaptation of the monoclonal antibody to target various types of cancer, making it a versatile tool in the development of targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 9. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. thno.org [thno.org]

- 11. Hemolysis Assay [protocols.io]

- 12. rsc.org [rsc.org]

- 13. haemoscan.com [haemoscan.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MC-Val-Cit-PAB-vinblastine: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Cit-PAB-vinblastine is a highly specialized drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of this compound, including its molecular structure, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound in the creation of novel ADCs.

Introduction

Antibody-drug conjugates represent a significant advancement in precision oncology. Their tripartite structure, consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker, allows for the selective eradication of tumor cells while sparing healthy tissues. The design of the linker is critical to the success of an ADC, as it must remain stable in circulation and release the payload efficiently upon internalization into the target cell.

This compound is an exemplary agent-linker conjugate that combines the potent microtubule inhibitor, vinblastine (B1199706), with a sophisticated, enzymatically cleavable linker system.[1][2][3] This guide will delve into the technical details of each component and the synergistic mechanism that underpins its therapeutic potential.

Molecular Composition and Structure

This compound is a complex molecule with a molecular weight of 1366.62 g/mol and a molecular formula of C74H97N10O15.[4][5] It is comprised of three key functional units:

-

Maleimidocaproyl (MC): This component serves as the attachment point to the antibody. The maleimide (B117702) group reacts with free thiol groups, typically generated by the reduction of interchain disulfide bonds within the antibody, to form a stable covalent bond.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence constitutes the enzymatically cleavable portion of the linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6]

-

p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the Val-Cit linker to the vinblastine payload. Following cleavage of the Val-Cit dipeptide by cathepsin B, the PAB unit undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.

-

Vinblastine: This vinca (B1221190) alkaloid is a potent microtubule-destabilizing agent. By inhibiting tubulin polymerization, vinblastine disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the M-phase and subsequent apoptosis.[3][7]

Figure 1. Molecular components of this compound.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound is contingent upon a series of well-orchestrated events, beginning with antibody-mediated delivery and culminating in the cytotoxic effect of vinblastine.

-

Target Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment of the lysosome and the presence of proteases, most notably cathepsin B, facilitate the degradation of the antibody and the cleavage of the Val-Cit dipeptide linker.

-

Payload Release: The enzymatic cleavage of the Val-Cit bond initiates the self-immolation of the PAB spacer, resulting in the release of free vinblastine into the cytoplasm of the cancer cell.

-

Cytotoxic Effect: Once released, vinblastine binds to tubulin, the protein subunit of microtubules. This interaction disrupts microtubule dynamics, preventing the formation of the mitotic spindle necessary for cell division. The cell cycle is arrested in the M-phase, ultimately leading to programmed cell death (apoptosis).

Figure 2. Signaling pathway of an ADC with this compound.

Quantitative Data

While specific in vitro efficacy data for ADCs constructed with this compound is limited in the public domain, the following table summarizes key physicochemical properties and pharmacokinetic parameters of the constituent components. Researchers are encouraged to perform their own in vitro cytotoxicity assays to determine the IC50 values for their specific ADC constructs in relevant cancer cell lines.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | 1366.62 g/mol | [3] |

| Purity | >95% | [3] |

| Solubility in DMSO | ≥ 2.5 mg/mL (1.83 mM) | [4] |

| Vinblastine | ||

| IC50 (Tubulin Polymerization) | 4.3 x 10⁻⁷ M | [5] |

| Plasma Half-life (α-phase) | ~3.9 min | [8] |

| Plasma Half-life (β-phase) | ~53 min | [8] |

| Plasma Half-life (γ-phase) | ~1173 min | [8] |

Experimental Protocols

Synthesis of MC-Val-Cit-PAB Linker

A common synthetic route for the MC-Val-Cit-PAB linker involves a multi-step process starting from protected amino acids. A representative protocol is outlined below.[6][9]

-

Synthesis of Fmoc-Val-Cit-PAB-PNP:

-

Couple Fmoc-Valine to Citrulline using standard peptide coupling reagents.

-

React the resulting dipeptide with p-aminobenzyl alcohol (PABOH).

-

Activate the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate (PNP-Cl) to yield Fmoc-Val-Cit-PAB-PNP.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

-

-

Conjugation of Maleimidocaproic Acid:

-

React the deprotected Val-Cit-PAB-PNP with N-succinimidyl 6-maleimidohexanoate (MCS) to obtain MC-Val-Cit-PAB-PNP.

-

Conjugation of this compound to an Antibody

The conjugation of the drug-linker to a monoclonal antibody is a critical step in the production of an ADC. The following is a general protocol for cysteine-based conjugation.

-

Antibody Reduction:

-

Reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). This exposes free thiol groups for conjugation.

-

-

Conjugation Reaction:

-

Incubate the reduced antibody with a molar excess of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature. The maleimide group of the linker will react with the free thiols on the antibody.

-

-

Purification:

-

Remove unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the final ADC product by SEC.

-

Figure 3. Experimental workflow for ADC conjugation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

-

Cell Seeding:

-

Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and free this compound. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plate for a period of 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

-

Reaction Setup:

-

Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and the test compound (this compound or free vinblastine) at various concentrations.

-

-

Initiation of Polymerization:

-

Initiate polymerization by incubating the reaction mixture at 37°C.

-

-

Monitoring Polymerization:

-

Monitor the increase in turbidity (light scattering) over time at 340 nm using a spectrophotometer. The increase in absorbance is proportional to the extent of microtubule formation.

-

-

Data Analysis:

-

Plot the change in absorbance over time to generate polymerization curves.

-

Determine the IC50 value for the inhibition of tubulin polymerization.[5]

-

Conclusion

This compound is a sophisticated and highly effective drug-linker conjugate for the development of next-generation antibody-drug conjugates. Its design incorporates a potent cytotoxic payload with a linker system that ensures stability in circulation and efficient, targeted release within cancer cells. The detailed technical information and experimental protocols provided in this guide are intended to facilitate the work of researchers and drug development professionals in harnessing the full potential of this promising therapeutic component. Further investigation into the in vivo efficacy and pharmacokinetic profile of ADCs utilizing this drug-linker is warranted to advance its clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 7. Immunostaining and time-lapse analysis of vinblastine-induced paracrystal formation in human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of vinblastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

The Chemistry of Val-Cit-PAB Linkers: A Technical Guide for Drug Development Professionals

An in-depth exploration of the Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). This guide details its mechanism of action, stability, and the downstream cellular consequences of payload release, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal technology.

The Val-Cit-PAB linker system is a cornerstone of advanced antibody-drug conjugate (ADC) design, enabling the targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. Its sophisticated design ensures stability in circulation and facilitates specific, enzyme-mediated cleavage within the tumor microenvironment, leading to the controlled release of the therapeutic payload.[1][2] This guide provides a detailed examination of the chemistry, mechanism, and application of the Val-Cit-PAB linker.

Core Mechanism: A Two-Step Release Process

The efficacy of the Val-Cit-PAB linker hinges on a precisely orchestrated two-step mechanism: enzymatic cleavage followed by self-immolation.

-

Enzymatic Cleavage by Cathepsin B: The process is initiated within the lysosome of a cancer cell.[3] After an ADC is internalized via receptor-mediated endocytosis, it is trafficked to the lysosome, an organelle rich in proteases.[4] Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and specifically cleaves the amide bond between the valine and citrulline residues of the linker.[3][] The Val-Cit dipeptide sequence is a well-characterized and widely used substrate for Cathepsin B.[3]

-

Self-Immolation of the PAB Spacer: The cleavage of the Val-Cit dipeptide triggers a spontaneous and rapid electronic cascade within the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[6] This process, known as self-immolation or 1,6-elimination, results in the release of the unmodified cytotoxic payload, carbon dioxide, and aza-p-quinone methide.[6][7] This "traceless" release is crucial for ensuring the full potency of the delivered drug.

Quantitative Analysis of Linker Performance

The performance of an ADC is critically dependent on the stability of its linker in plasma and the efficiency of payload release at the target site. The following tables summarize key quantitative data for the Val-Cit-PAB linker.

| Parameter | Species | Value | Reference(s) |

| Plasma Half-Life | Human | > 230 days | [6] |

| Mouse | Unstable (cleavage by carboxylesterase 1c) | [6][8] | |

| Rat | Stable (extrapolated half-life of 81 days for a similar linker) | [6] | |

| Cleavage Rate Comparison | Val-Cit vs. Val-Ala (by Cathepsin B) | Val-Ala cleaved at half the rate of Val-Cit | [9] |

| Enzyme Susceptibility | Sulfatase | t1/2 = 24 min | [10] |

| In Vitro Cytotoxicity (IC50) | ADC with Val-Cit linker (vs. HER2+ cells) | 14.3 pmol/L | [10] |

| ADC with Val-Ala linker (vs. HER2+ cells) | 92 pmol/L | [10] | |

| Non-cleavable ADC (vs. HER2+ cells) | 609 pmol/L | [10] | |

| Sulfatase-linker ADC (vs. HER2+ cells) | 61 and 111 pmol/L | [10] |

Table 1: Stability and Cleavage Kinetics of Val-Cit-PAB and Related Linkers

Downstream Cellular Effects of Payload Release

Upon release, the cytotoxic payload, commonly Monomethyl Auristatin E (MMAE), exerts its potent anti-cancer effects by disrupting essential cellular processes.

MMAE is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it prevents the formation of microtubules, which are critical components of the mitotic spindle required for cell division.[11][12] This disruption leads to a G2/M phase cell cycle arrest, ultimately triggering apoptosis, or programmed cell death.[3][13] The apoptotic cascade is initiated through the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[14][15] Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[7][14] Studies have also implicated the inhibition of the Akt/mTOR signaling pathway in MMAE-induced autophagy and apoptosis.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Role of Vinblastine Payload in Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1][2] This targeted approach widens the therapeutic window of cytotoxins that would otherwise be too toxic for systemic administration.[1][3] An ADC consists of three core components: a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent small-molecule cytotoxic agent, or "payload," and a chemical linker that connects the antibody to the payload.[4]

Vinblastine (B1199706), a natural alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a well-established chemotherapeutic agent belonging to the vinca (B1221190) alkaloid family.[5][6][7] Its potent antimitotic activity has made it a subject of interest as an ADC payload. While newer synthetic tubulin inhibitors like auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4) have become the most common payloads in clinically approved ADCs, vinblastine and its derivatives continue to be explored due to their distinct mechanism of action and potential for overcoming certain types of drug resistance.[5][8][] This guide provides an in-depth technical overview of the role, mechanisms, and application of vinblastine as a payload in the development of next-generation ADCs.

Mechanism of Action: Tubulin Destabilization and Mitotic Arrest

The cytotoxic effect of vinblastine is primarily due to its interaction with tubulin, the protein subunit of microtubules.[10][11] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[5]

The process unfolds as follows:

-

Binding to Tubulin: Vinblastine binds to the β-tubulin subunit at the vinca alkaloid binding site, which is located at the interface between two tubulin heterodimers.[5][12]

-

Inhibition of Polymerization: This binding event inhibits the assembly (polymerization) of tubulin dimers into microtubules.[6][10][13] At low concentrations, vinblastine suppresses microtubule dynamics, while at higher concentrations, it leads to a net reduction in microtubule polymer mass.[6]

-

Mitotic Spindle Disruption: The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, a structure required to segregate chromosomes during mitosis.[10][14]

-

Cell Cycle Arrest: Consequently, the cell cycle is arrested in the metaphase (M-phase).[6][10]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10][15][16]

This mechanism is particularly effective against rapidly proliferating cancer cells, which are highly dependent on efficient mitosis.[10]

Vinblastine Derivatives and Conjugation Strategies

While vinblastine itself was used in early ADC concepts, modern development focuses on its semi-synthetic derivatives and novel analogues to enhance potency, improve solubility, and provide a handle for linker attachment.[3][13]

Key Vinblastine Derivatives

-

Vindesine: An early derivative developed for clinical use.

-

Vinorelbine: A semi-synthetic analogue with a modified catharanthine (B190766) ring structure, which exhibits a better toxicity profile than older vinca alkaloids, particularly lower neurotoxicity.[5][17]

-

Vinflunine: A fluorinated analogue with an improved toxicity profile in several xenograft models.[5][15]

-

C20' Amine/Urea (B33335) Derivatives: Research has shown that modifications at the C20' position of vinblastine can dramatically increase potency.[15] A series of C20' urea derivatives were found to match or exceed the potency of vinblastine by up to 10-fold and showed activity against drug-resistant cell lines.[18][19] Some ultrapotent analogues have demonstrated a 100-fold improvement in potency.[20]

Linker Chemistry

The linker is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[21] Linkers are broadly classified as cleavable or non-cleavable.[22][23]

-

Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions inside the target cell.

-

Peptide Linkers: The most common are dipeptides like valine-citrulline (Val-Cit), which are selectively cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[23][24]

-

Hydrazone Linkers: These are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) compared to the neutral pH of blood (pH 7.4).[22][24]

-

Disulfide Linkers: These are cleaved in the reducing environment of the cell cytoplasm, which has a high concentration of glutathione, releasing the payload.[22][24]

-

-

Non-Cleavable Linkers: These linkers, such as a thioether bond (e.g., SMCC), are stable and rely on the complete proteolytic degradation of the antibody within the lysosome to release a payload-linker-amino acid complex.[5][23] This can reduce the risk of off-target toxicity from premature payload release but may result in a less potent active metabolite.[22]

A notable approach for vinca-based ADCs has been the use of polymer platforms, such as the polyacetal polymer-based Fleximer™ technology. This allows for a high drug-to-antibody ratio (DAR) without compromising the ADC's physicochemical properties, which can be a challenge with hydrophobic payloads.[5][25]

Quantitative Data and Preclinical Evidence

While vinblastine was explored in first-generation ADCs, many of these early constructs failed to show clinical benefit due to factors like unstable linkers, the immunogenicity of murine antibodies, and the modest potency of the payloads compared to later discoveries.[2][3][26] Consequently, comprehensive clinical data for modern, optimized vinblastine-based ADCs is limited compared to ADCs using auristatin or maytansinoid payloads. Preclinical data, however, demonstrates the principle and potential of this payload class.

| ADC Construct (Example) | Target Antigen | Antibody | Vinca Payload Derivative | Linker Type | DAR | In Vitro Potency (IC50) | In Vivo Model & Efficacy |

| Fleximer-Trastuzumab-Vinca | HER2 | Trastuzumab | N-(3-hydroxypropyl)vindesine (HPV) | Polymer (Fleximer) | ~20:1 | Not specified | BT-474 Xenograft: Showed antigen-dependent tumor growth inhibition. |

| Anti-CEA-Vindesine | CEA | Anti-CEA mAb | Vindesine | Not specified | Not specified | Not specified | Human Tumor Xenograft: Demonstrated antigen-mediated tumor growth inhibition superior to free drug.[5] |

| Hybrid-Hybrid Anti-CEA/Vinca | CEA | Bispecific mAb | Vinblastine (VLB) | Non-covalent | Not specified | Not specified | MAWI Tumor Xenograft: More effective suppression of tumor growth than free VLB.[27] |

Note: The table is illustrative of the types of data reported in preclinical studies. Specific quantitative values are often proprietary or vary significantly between studies.

Experimental Protocols

The development and evaluation of a vinblastine-based ADC involves a series of standardized, yet complex, experimental procedures.

ADC Synthesis and Characterization

Objective: To conjugate a vinblastine derivative to a monoclonal antibody via a linker and characterize the resulting ADC.

Methodology:

-

Antibody Preparation: The mAb is typically prepared in a suitable buffer (e.g., PBS). For conjugation to cysteine residues, interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP or DTT to generate free sulfhydryl (-SH) groups.

-

Linker-Payload Synthesis: The vinblastine derivative is functionalized with a linker containing a reactive group (e.g., maleimide (B117702) for thiol conjugation or NHS-ester for lysine (B10760008) conjugation). This is a multi-step organic synthesis process.[28][29]

-

Conjugation Reaction: The activated linker-payload is added to the prepared antibody solution. The reaction is allowed to proceed for a specific time at a controlled temperature and pH. For maleimide-thiol conjugation, the reaction is typically run at near-neutral pH for 1-4 hours.

-

Purification: The resulting ADC is purified from unconjugated antibody, free payload, and other reactants. Size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC) are commonly used methods.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody is determined, often using HIC-HPLC or UV-Vis spectroscopy.

-

Purity and Aggregation: Assessed using SEC-HPLC.

-

Identity Confirmation: Verified using mass spectrometry (LC-MS).

-

Free Drug Quantification: The amount of unconjugated payload is measured to ensure it is below acceptable limits.

-

In Vitro Evaluation

Objective: To assess the binding, internalization, and cytotoxic potency of the ADC in cell-based assays.

Methodology:

-

Antigen Binding Assay:

-

Method: ELISA or Flow Cytometry.

-

Protocol (Flow Cytometry): Target antigen-expressing cells (e.g., HER2-positive SK-BR-3) and negative control cells are incubated with serial dilutions of the ADC and the unconjugated mAb. Binding is detected using a fluorescently labeled secondary antibody. The median fluorescence intensity (MFI) is measured to determine the binding affinity (EC50).

-

-

Internalization Assay:

-

Method: Confocal Microscopy or specialized pH-sensitive dyes.

-

Protocol: Cells are treated with a fluorescently labeled ADC. At various time points, cells are washed, fixed, and imaged using a confocal microscope to visualize the translocation of the ADC from the cell surface to intracellular compartments like lysosomes.

-

-

Cytotoxicity Assay:

-

Method: Cell viability/proliferation assay (e.g., CellTiter-Glo®, MTS).

-

Protocol: Antigen-positive and antigen-negative cells are seeded in 96-well plates and incubated with serial dilutions of the ADC, free payload, and control antibody for 72-120 hours. Cell viability is measured by adding the assay reagent and reading luminescence or absorbance. The half-maximal inhibitory concentration (IC50) is calculated.[30]

-

In Vivo Evaluation

Objective: To determine the anti-tumor efficacy and tolerability of the ADC in an animal model.

Methodology:

-

Animal Model: Typically, immunodeficient mice (e.g., NOD-SCID or Balb/c nude) are used.

-

Tumor Implantation: Human tumor cells (e.g., from a cell line or a patient-derived xenograft - PDX) are implanted subcutaneously into the flank of the mice.[31]

-

Dosing and Monitoring: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. The ADC, vehicle control, and other controls are administered (usually intravenously). Tumor volume and body weight are measured 2-3 times per week.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a set time point. Efficacy is measured by tumor growth inhibition (TGI). A toxicology assessment may also be performed.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the Reach of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Vinblastine - Wikipedia [en.wikipedia.org]

- 7. Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 13. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 18. Scientists create extremely potent and improved new derivatives of successful anticancer drug - ecancer [ecancer.org]

- 19. A Remarkable Series of Vinblastine Analogues Displaying Enhanced Activity and an Unprecedented Tubulin Binding Steric Tolerance: C20' Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ultrapotent vinblastines in which added molecular complexity further disrupts the target tubulin dimer–dimer interface - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. njbio.com [njbio.com]

- 23. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 24. creativepegworks.com [creativepegworks.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Increased therapeutic effect of vinca alkaloids targeted to tumour by a hybrid-hybrid monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of (+)-vinblastine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. wuxibiology.com [wuxibiology.com]

A Deep Dive into the Synthesis and Evaluation of Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, characterization, and evaluation of cathepsin B cleavable linkers, a critical component in the design of effective antibody-drug conjugates (ADCs). This document details the prevalent dipeptide linker motifs, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala), and explores the crucial role of the self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), in facilitating controlled payload release.

Introduction to Cathepsin B Cleavable Linkers in ADCs

Antibody-drug conjugates represent a powerful class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells.[] The linker connecting the antibody to the payload is a pivotal element, dictating the stability of the ADC in circulation and the efficiency of drug release at the tumor site.[2] Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, serves as an effective trigger for linker cleavage.[3][] Peptide-based linkers, particularly those containing the Val-Cit or Val-Ala sequence, are designed to be specifically recognized and cleaved by cathepsin B within the lysosome.[3][] This targeted cleavage initiates a cascade that ultimately liberates the cytotoxic payload, leading to cancer cell death.[6]

Mechanism of Action: Cleavage and Payload Release

The mechanism of action for a typical cathepsin B cleavable linker, such as Val-Cit-PABC, involves a two-step process following ADC internalization into the target cancer cell.

-

Enzymatic Cleavage: Once inside the lysosome, cathepsin B recognizes and hydrolyzes the amide bond between the citrulline (or alanine) residue and the PABC spacer.[6][7] The S2 subsite of cathepsin B favorably accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline, conferring specificity to the cleavage event.[6]

-

Self-Immolation: The enzymatic cleavage generates an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, a process often referred to as self-immolation.[2][6] This electronic cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic byproduct.[6]

Below is a diagram illustrating the signaling pathway of ADC action and subsequent payload release.

Synthesis of Cathepsin B Cleavable Linkers

The synthesis of cathepsin B cleavable linkers can be achieved through both solid-phase and solution-phase strategies. The choice of methodology often depends on the desired scale, purity requirements, and the specific linker-drug combination.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a streamlined and efficient method for the synthesis of the dipeptide component of the linker, often employing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[8]

Experimental Protocol: Solid-Phase Synthesis of Fmoc-Val-Cit-PABC

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).[8]

-

First Amino Acid Coupling (Citrulline):

-

Dissolve Fmoc-L-Citrulline, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF.[9]

-

Add the activated amino acid solution to the resin and agitate until coupling is complete, as monitored by a Kaiser test.[9]

-

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of citrulline.[3][10]

-

Second Amino Acid Coupling (Valine):

-

Repeat the coupling procedure with Fmoc-L-Valine, HATU, and DIPEA in DMF.[9]

-

-

PABC Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the valine residue.

-

Cleavage from Resin: Cleave the synthesized Fmoc-Val-Cit-PABC from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]

-

Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

The following diagram outlines the general workflow for the solid-phase synthesis of a dipeptide linker.

Solution-Phase Synthesis

Solution-phase synthesis is also a viable method, particularly for larger-scale production. A well-documented example is the synthesis of the Mc-Val-Cit-PABC-MMAE drug-linker.[2]

Experimental Protocol: Solution-Phase Synthesis of Mc-Val-Cit-PABC-PNP (An Activated Linker)

-

Fmoc Protection of L-Citrulline: React L-Citrulline with Fmoc-Cl in the presence of a base like sodium bicarbonate.[13]

-

Coupling of PABC to Fmoc-Citrulline: Couple p-aminobenzyl alcohol (PABOH) to Fmoc-L-Citrulline using a coupling agent such as HATU to form Fmoc-Cit-PABOH.[2]

-

Fmoc Deprotection: Remove the Fmoc group from Fmoc-Cit-PABOH using 20% piperidine in DMF.[14]

-

Dipeptide Formation: Couple Fmoc-L-Valine-OSu (N-succinimidyl ester) to the deprotected Cit-PABOH to yield Fmoc-Val-Cit-PABOH.[13]

-

Fmoc Deprotection: Remove the Fmoc group from the dipeptide.[13]

-

Maleimide (B117702) Moiety Introduction: React the deprotected Val-Cit-PABOH with an activated form of 6-maleimidohexanoic acid (Mc-OSu) to introduce the maleimide group for antibody conjugation.[13]

-

Activation for Payload Coupling: Activate the hydroxyl group of the PABC moiety, for instance, by reacting with p-nitrophenyl chloroformate to form Mc-Val-Cit-PABC-PNP.

Evaluation of Cathepsin B Cleavable Linkers

Rigorous evaluation of the synthesized linkers is essential to ensure their suitability for use in ADCs. Key assessments include enzymatic cleavage assays, stability studies, and in vitro cytotoxicity assays.

Cathepsin B Cleavage Assay

This assay confirms that the linker is a substrate for cathepsin B and quantifies the rate of payload release.

Experimental Protocol: HPLC-Based Cathepsin B Cleavage Assay

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium citrate, pH 5.0) containing a reducing agent like dithiothreitol (B142953) (DTT) to activate cathepsin B.

-

Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of recombinant human cathepsin B.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the drug-linker conjugate with the assay buffer.

-

Initiate the reaction by adding the activated cathepsin B. Typical final concentrations are in the micromolar range for the substrate and nanomolar range for the enzyme.[6]

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points and Quenching: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction and quench it by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).[6]

-

Analysis: Analyze the samples by RP-HPLC to separate and quantify the remaining drug-linker conjugate and the released payload. The rate of cleavage can be determined by monitoring the decrease in the substrate peak area and the increase in the product peak area over time.[15]

A fluorometric assay using a substrate like Z-Arg-Arg-AMC can also be employed to determine cathepsin B activity.[16]

The following diagram illustrates the experimental workflow for an in vitro ADC cleavage assay.

References

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 6. benchchem.com [benchchem.com]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 8. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 15. Cathepsin B cleavage of the trypsinogen activation peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maleimidocaproyl (MC) Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of maleimidocaproyl (MC) conjugation, a cornerstone of modern bioconjugation chemistry. Widely employed in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), MC linkers offer a robust and selective method for covalently attaching molecules to proteins. This document delves into the core principles, quantitative parameters, and detailed experimental protocols associated with MC conjugation, providing researchers and drug development professionals with the critical information needed for successful implementation.

Core Principles of Maleimidocaproyl (MC) Conjugation

Maleimidocaproyl (MC) is a heterobifunctional crosslinker characterized by a maleimide (B117702) group at one end and a caproyl spacer arm terminating in a reactive group, frequently an N-hydroxysuccinimide (NHS) ester for reaction with amines, or in many ADC applications, the caproyl spacer is part of a larger linker-payload construct that is conjugated to the maleimide. The primary application of the maleimide moiety is its highly selective reaction with sulfhydryl (thiol) groups, typically from cysteine residues within proteins.[1]

The Chemistry: Michael Addition

The conjugation reaction proceeds via a Michael addition mechanism.[1] The thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]

Applications in Bioconjugation

The specificity and efficiency of the maleimide-thiol reaction make it an invaluable tool in bioconjugation. Its most prominent application is in the construction of antibody-drug conjugates (ADCs).[2] In this context, the maleimide group on a linker-drug construct reacts with thiol groups on a monoclonal antibody. These thiols are often generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[3][4] The maleimidocaproyl (mc) spacer provides sufficient distance between the antibody and the cytotoxic payload to ensure that the antibody's binding affinity is not sterically hindered and that the payload can be effectively released at the target site.[5] A notable example is the linker structure in brentuximab vedotin, which incorporates an "mc" spacer.[5][6]

Stability and Side Reactions

While the thioether bond formed is generally stable, the thiosuccinimide linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma.[] This can lead to premature cleavage of the conjugate and potential off-target toxicity.[8] Additionally, the maleimide ring itself can undergo hydrolysis, especially at a pH above 7.5, rendering it unreactive towards thiols.[1] Strategies to improve the stability of the linkage, such as promoting hydrolysis of the succinimide (B58015) ring post-conjugation, have been developed.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for maleimidocaproyl conjugation, providing essential parameters for experimental design and optimization.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes amine reactivity and maleimide hydrolysis. | [1][2] |

| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics (e.g., 1-2 hours). 4°C overnight for more sensitive proteins. | [11][12] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 (Linker-Payload:Antibody) | An excess of the maleimide-containing molecule is typically used to ensure efficient conjugation to the available thiol groups. | [11][12][13] |

| Conjugation Efficiency | Often >80-90% | Highly dependent on reaction conditions, antibody, and linker-payload characteristics. Can be optimized to achieve high yields. | [3][14][15] |

| Parameter | Typical Value/Range | Method of Determination | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4 for many clinical ADCs | The average number of drug molecules conjugated to a single antibody. A DAR of ~4 is common for cysteine-based conjugation following the reduction of four interchain disulfide bonds. | [5][16][17] |

| Determined by various analytical techniques including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). | [16][17][18][] | ||

| Plasma Stability (Half-life of linkage) | Variable, can be susceptible to thiol exchange. | Can be assessed by incubating the ADC in plasma and monitoring the release of the payload over time. Strategies like succinimide ring hydrolysis can significantly increase stability. | [][9][20][21] |

Experimental Protocols

This section provides a detailed methodology for a typical maleimidocaproyl conjugation experiment, specifically for the creation of an antibody-drug conjugate.

Materials

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Maleimido-caproyl-linker-payload construct

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent: N-acetylcysteine or free cysteine

-

Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

-

Reaction buffers (e.g., PBS with EDTA)

Antibody Reduction

-

Preparation : Prepare the antibody solution to a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS with 1 mM DTPA, pH 7.0-7.5).[][13]

-

Addition of Reducing Agent : Add a 10-fold molar excess of TCEP to the antibody solution.[22]

-

Incubation : Incubate the mixture for 30 minutes to 2 hours at 37°C.[23][24] This step reduces the interchain disulfide bonds, exposing the reactive thiol groups.

-

Removal of Reducing Agent : Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange.[]

Conjugation Reaction

-

Prepare Linker-Payload Solution : Dissolve the maleimido-caproyl-linker-payload in anhydrous DMSO or DMF to a stock concentration of approximately 10 mM.[11][12]

-

Add Linker-Payload to Antibody : Add the linker-payload solution to the reduced antibody solution at a 5:1 to 10:1 molar ratio (linker-payload:antibody).[13] Ensure the final concentration of the organic solvent (DMSO/DMF) is low (typically <10%) to maintain antibody stability.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[11][13]

Quenching and Purification

-

Quenching : Stop the reaction by adding a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the initial amount of the maleimide linker-payload.[13] Incubate for an additional 20-30 minutes. This step ensures that any unreacted maleimide groups are capped.

-

Purification : Purify the resulting ADC from unconjugated linker-payload, quenching reagent, and any aggregates. This is typically achieved using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[25][]

Characterization

The final ADC product should be thoroughly characterized to determine:

-

Drug-to-Antibody Ratio (DAR) : Using techniques like HIC-HPLC, RP-HPLC, or mass spectrometry.[16][17][27]

-

Purity and Aggregation : Assessed by SEC.[]

-

In-vitro Cytotoxicity : To confirm the potency of the ADC.[13]

-

Binding Affinity : To ensure the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Visualizations

Mechanism of Action of an MC-Conjugated ADC

The following diagram illustrates the mechanism of action of a typical antibody-drug conjugate utilizing a maleimidocaproyl-containing linker, such as one targeting the HER2 receptor in breast cancer.[28][29][30][31]

Caption: Mechanism of action of an MC-conjugated ADC targeting the HER2 receptor.

Experimental Workflow for MC Conjugation

The diagram below outlines the key steps in a typical experimental workflow for the preparation of an antibody-drug conjugate using maleimidocaproyl chemistry.[][13][22]

Caption: Experimental workflow for MC conjugation to produce an antibody-drug conjugate.

References

- 1. Trastuzumab emtansine - Wikipedia [en.wikipedia.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. benchchem.com [benchchem.com]

- 14. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hpst.cz [hpst.cz]

- 17. agilent.com [agilent.com]

- 18. sciex.com [sciex.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. broadpharm.com [broadpharm.com]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. bioagilytix.com [bioagilytix.com]

- 25. researchgate.net [researchgate.net]

- 27. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

- 29. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dovepress.com [dovepress.com]

- 31. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Cleavage of the Val-Cit Dipeptide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The valine-citrulline (Val-Cit) dipeptide linker has become a pivotal component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.[1][] This linker's effectiveness lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is frequently overexpressed in the tumor microenvironment.[1][3][4] This technical guide provides a comprehensive overview of the enzymatic cleavage of the Val-Cit linker, including the underlying mechanisms, quantitative data on cleavage kinetics, and detailed experimental protocols for its evaluation.

Core Mechanism: From Internalization to Payload Release

The therapeutic action of a Val-Cit-linked ADC is a multi-step process that ensures the cytotoxic payload is delivered specifically to the target cancer cell, thereby minimizing off-target toxicity.[1][5]

-

Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[1]

-

Lysosomal Trafficking: The resulting ADC-antigen complex is transported to the lysosome, a cellular organelle rich in hydrolytic enzymes.[1]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the valine and citrulline residues of the linker.[1][3]

-

Self-Immolation and Payload Release: This cleavage event initiates a spontaneous 1,6-elimination reaction through a p-aminobenzyloxycarbonyl (PABC) spacer, which is commonly positioned between the dipeptide and the drug.[1][4][6][7] This self-immolative cascade leads to the traceless release of the unmodified, active cytotoxic payload.[6]

-

Payload Action: The released drug can then diffuse from the lysosome into the cytoplasm and exert its cytotoxic effect, such as disrupting microtubule polymerization or inducing DNA damage.[5]

ADC Internalization and Payload Release Pathway

Caption: Workflow of ADC from extracellular binding to intracellular payload release.

Enzymology of Val-Cit Cleavage

While Cathepsin B is the primary enzyme responsible for Val-Cit linker cleavage, other proteases can also contribute to this process. Understanding the substrate specificity and enzymatic kinetics is crucial for designing effective and safe ADCs.

Primary Cleaving Enzyme: Cathepsin B

Cathepsin B is a cysteine protease predominantly located in lysosomes.[3] Its active site contains a Cys-His catalytic dyad.[3] A unique "occluding loop" structure allows it to function as both an endopeptidase and an exopeptidase.[3] The acidic environment of the lysosome is optimal for Cathepsin B activity.[3] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to the citrulline residue, facilitating the hydrolysis of the amide bond.[3]

Other Contributing Proteases

Initially, Cathepsin B was thought to be solely responsible for Val-Cit cleavage. However, subsequent research, including gene knockout and inhibitor studies, has revealed that other lysosomal cysteine proteases, such as Cathepsin S, L, and F, can also cleave the Val-Cit linker.[1][4][6] This enzymatic redundancy can be advantageous, as it reduces the likelihood of tumor resistance arising from the loss of a single protease.[3]

Off-Target Cleavage

The Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, which can lead to off-target toxicity:

-

Human Neutrophil Elastase: This serine protease, found in neutrophils, can cleave the Val-Cit linker, potentially leading to premature drug release and contributing to side effects like neutropenia.[4][6][8][9]

-

Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in mouse plasma, can hydrolyze the Val-Cit linker, leading to instability of ADCs in preclinical mouse models.[4][6][10] This is a critical consideration for the preclinical evaluation of ADCs.[4]

Mechanism of Val-Cit-PABC Linker Cleavage

Caption: Enzymatic cleavage of the Val-Cit linker and subsequent payload release.

Quantitative Data on Linker Cleavage